molecular formula C18H20N2O2 B10871648 5-ethyl-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide

5-ethyl-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B10871648
M. Wt: 296.4 g/mol
InChI Key: IACYFZFMKHQLGY-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 5-ethyl-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a Friedel-Crafts alkylation reaction using furylmethyl chloride.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

5-ethyl-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control.

Scientific Research Applications

5-ethyl-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular targets.

    Chemical Biology: The compound is utilized as a chemical probe to investigate biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-ethyl-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

These compounds share structural similarities but may differ in their biological activities, chemical reactivity, and applications

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

5-ethyl-N-(furan-2-ylmethyl)-1,3-dimethylindole-2-carboxamide

InChI

InChI=1S/C18H20N2O2/c1-4-13-7-8-16-15(10-13)12(2)17(20(16)3)18(21)19-11-14-6-5-9-22-14/h5-10H,4,11H2,1-3H3,(H,19,21)

InChI Key

IACYFZFMKHQLGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCC3=CC=CO3)C

Origin of Product

United States

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